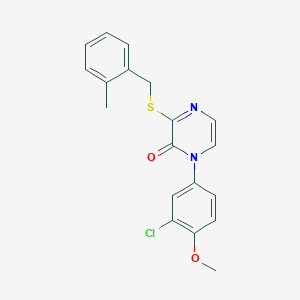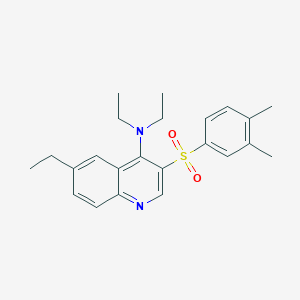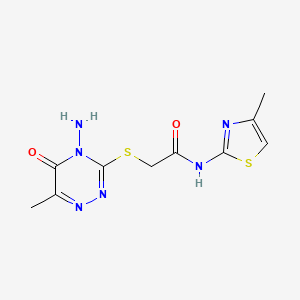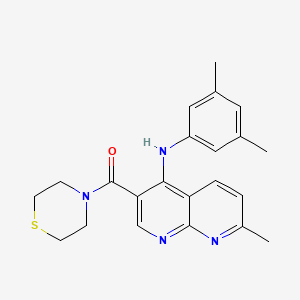![molecular formula C15H17F2NO2 B2790799 [3-[[4-(Difluoromethyl)phenyl]methyl]pyrrolidin-1-yl]-(oxiran-2-yl)methanone CAS No. 2411289-09-1](/img/structure/B2790799.png)
[3-[[4-(Difluoromethyl)phenyl]methyl]pyrrolidin-1-yl]-(oxiran-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-[[4-(Difluoromethyl)phenyl]methyl]pyrrolidin-1-yl]-(oxiran-2-yl)methanone, also known as DFP-10825, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine.
Mecanismo De Acción
The mechanism of action of [3-[[4-(Difluoromethyl)phenyl]methyl]pyrrolidin-1-yl]-(oxiran-2-yl)methanone is not fully understood, but it is believed to involve the inhibition of DNA replication and cell division. This is achieved through the binding of [3-[[4-(Difluoromethyl)phenyl]methyl]pyrrolidin-1-yl]-(oxiran-2-yl)methanone to the minor groove of DNA, which prevents the binding of transcription factors and ultimately leads to the inhibition of gene expression.
Biochemical and Physiological Effects:
[3-[[4-(Difluoromethyl)phenyl]methyl]pyrrolidin-1-yl]-(oxiran-2-yl)methanone has been shown to induce apoptosis (programmed cell death) in cancer cells, while having minimal effects on normal cells. This selectivity makes it an attractive candidate for the development of cancer therapies. Additionally, [3-[[4-(Difluoromethyl)phenyl]methyl]pyrrolidin-1-yl]-(oxiran-2-yl)methanone has been shown to inhibit the migration and invasion of cancer cells, which are important factors in cancer metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using [3-[[4-(Difluoromethyl)phenyl]methyl]pyrrolidin-1-yl]-(oxiran-2-yl)methanone in lab experiments is its selectivity towards cancer cells, which makes it a valuable tool for studying cancer biology. Additionally, [3-[[4-(Difluoromethyl)phenyl]methyl]pyrrolidin-1-yl]-(oxiran-2-yl)methanone has been shown to have low toxicity in animal models, which makes it a safer alternative to other chemotherapeutic agents. However, one limitation of using [3-[[4-(Difluoromethyl)phenyl]methyl]pyrrolidin-1-yl]-(oxiran-2-yl)methanone in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of [3-[[4-(Difluoromethyl)phenyl]methyl]pyrrolidin-1-yl]-(oxiran-2-yl)methanone. One potential application is in the development of combination therapies, where [3-[[4-(Difluoromethyl)phenyl]methyl]pyrrolidin-1-yl]-(oxiran-2-yl)methanone is used in combination with other chemotherapeutic agents to enhance their efficacy. Additionally, further studies are needed to fully understand the mechanism of action of [3-[[4-(Difluoromethyl)phenyl]methyl]pyrrolidin-1-yl]-(oxiran-2-yl)methanone, which could lead to the development of more targeted cancer therapies. Finally, the development of more efficient synthesis methods for [3-[[4-(Difluoromethyl)phenyl]methyl]pyrrolidin-1-yl]-(oxiran-2-yl)methanone could make it more readily available for research purposes.
In conclusion, [3-[[4-(Difluoromethyl)phenyl]methyl]pyrrolidin-1-yl]-(oxiran-2-yl)methanone is a promising compound with potential applications in the field of medicine, particularly in the development of novel cancer therapies. Its selectivity towards cancer cells and low toxicity make it an attractive candidate for further research, and future studies could lead to the development of more targeted and effective cancer treatments.
Métodos De Síntesis
[3-[[4-(Difluoromethyl)phenyl]methyl]pyrrolidin-1-yl]-(oxiran-2-yl)methanone can be synthesized using a multi-step process involving the reaction of various reagents. The first step involves the reaction of 4-(difluoromethyl)benzyl chloride with pyrrolidine, followed by the reaction of the resulting product with epichlorohydrin. The final step involves the reaction of the product with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to yield [3-[[4-(Difluoromethyl)phenyl]methyl]pyrrolidin-1-yl]-(oxiran-2-yl)methanone.
Aplicaciones Científicas De Investigación
[3-[[4-(Difluoromethyl)phenyl]methyl]pyrrolidin-1-yl]-(oxiran-2-yl)methanone has shown potential in various scientific research applications, particularly in the field of medicine. It has been shown to exhibit antitumor activity in vitro against various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, [3-[[4-(Difluoromethyl)phenyl]methyl]pyrrolidin-1-yl]-(oxiran-2-yl)methanone has been shown to inhibit the growth of drug-resistant cancer cells, making it a promising candidate for the development of novel cancer therapies.
Propiedades
IUPAC Name |
[3-[[4-(difluoromethyl)phenyl]methyl]pyrrolidin-1-yl]-(oxiran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2NO2/c16-14(17)12-3-1-10(2-4-12)7-11-5-6-18(8-11)15(19)13-9-20-13/h1-4,11,13-14H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXIEUQNRKPAEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CC2=CC=C(C=C2)C(F)F)C(=O)C3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(Difluoromethyl)phenyl]methyl}-1-(oxirane-2-carbonyl)pyrrolidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5-Bromopyridin-3-yl)-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2790716.png)
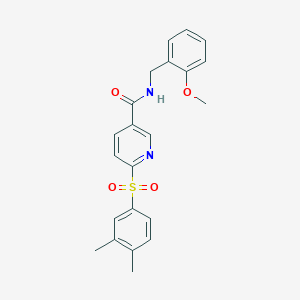

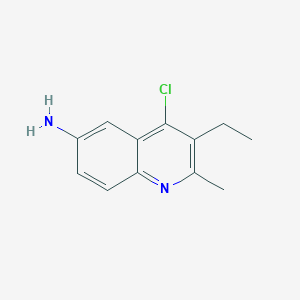
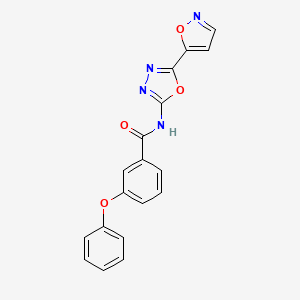
![2-{[2-(Methylamino)quinolin-8-yl]oxy}quinolin-8-ol](/img/structure/B2790726.png)
![4-phenyl-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B2790727.png)
![Benzyl 4-[(1-cyano-2-hydroxyethyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B2790728.png)
![N-butyl-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-ethylacetamide](/img/structure/B2790730.png)

